
N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)picolinamide, commonly known as FPPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPPP is a member of the piperidine class of compounds and is structurally similar to other psychoactive substances such as methamphetamine and cocaine. In
Mécanisme D'action
FPPP acts as a dopamine and serotonin reuptake inhibitor, meaning that it blocks the reuptake of these neurotransmitters, leading to increased levels of dopamine and serotonin in the brain. This mechanism of action is similar to other psychoactive substances such as cocaine and amphetamines. The increased levels of dopamine and serotonin in the brain are thought to be responsible for the therapeutic effects of FPPP.
Biochemical and Physiological Effects
The biochemical and physiological effects of FPPP are similar to other psychoactive substances such as cocaine and amphetamines. FPPP increases the levels of dopamine and serotonin in the brain, leading to feelings of euphoria and increased energy levels. FPPP also has the potential to cause side effects such as insomnia, anxiety, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
FPPP has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used as a tool to study dopamine and serotonin systems. However, FPPP is a psychoactive substance and has the potential to cause addiction and other side effects. Therefore, caution should be taken when using FPPP in lab experiments.
Orientations Futures
There are several future directions for research on FPPP. One area of research is the development of FPPP analogs with improved therapeutic properties and reduced side effects. Another area of research is the study of FPPP in animal models of neurological disorders such as Parkinson's disease and depression. Additionally, further research is needed to fully understand the mechanism of action of FPPP and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of FPPP involves the reaction of 4-fluorophenyl isocyanate with piperidine-4-carboxylic acid, followed by the addition of picolinic acid. The resulting compound is then purified through column chromatography to obtain the final product. The synthesis of FPPP is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
FPPP has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and depression. Research has shown that FPPP has a high affinity for dopamine and serotonin transporters, which are important targets for the treatment of these disorders. FPPP has also been studied for its potential use as a tool in neuroscience research, particularly in the study of dopamine and serotonin systems.
Propriétés
IUPAC Name |
N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2/c20-15-4-6-16(7-5-15)23-19(26)24-11-8-14(9-12-24)13-22-18(25)17-3-1-2-10-21-17/h1-7,10,14H,8-9,11-13H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWNAKAJWLYVQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=N2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)picolinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate](/img/structure/B2919394.png)
![3-(2-methoxyethyl)-5-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2919395.png)

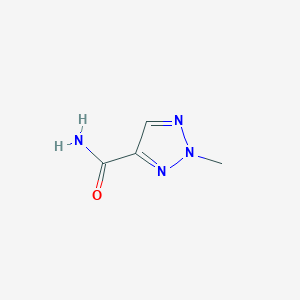

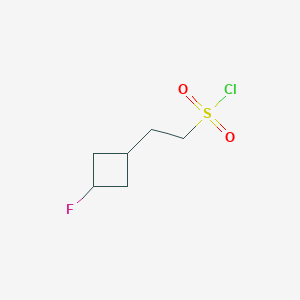
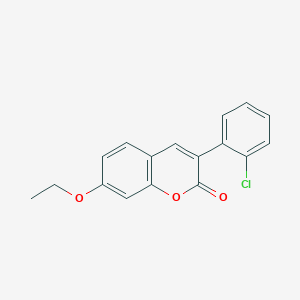
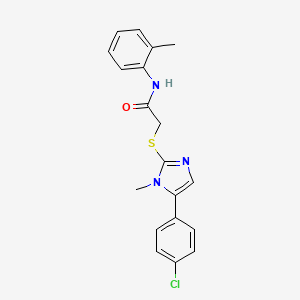
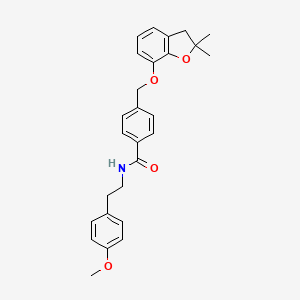
![ethyl 3-({[1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2919412.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2919413.png)
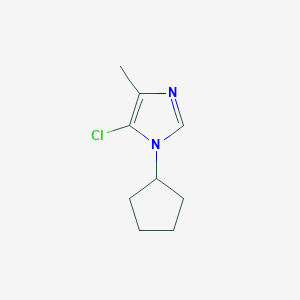
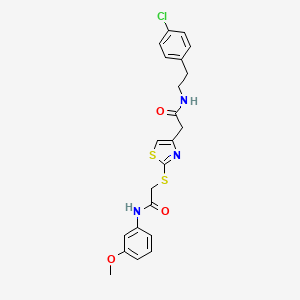
![3-Oxabicyclo[3.2.0]heptan-2-one](/img/structure/B2919416.png)